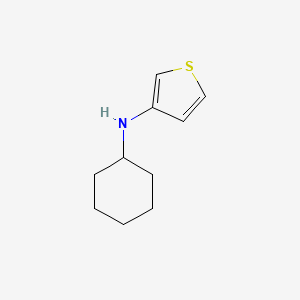

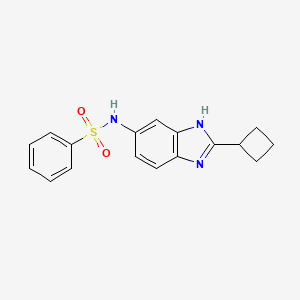

N-cyclohexylthiophen-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclohexylthiophen-3-amine is a compound that is structurally related to various synthesized amines which have been studied for their chemical and biological properties. Although the specific compound this compound is not directly mentioned in the provided papers, the papers do discuss related compounds that can provide insight into the potential characteristics and behaviors of this compound.

Synthesis Analysis

The synthesis of related thiazole and dithienopyrrole derivatives has been described in the literature. For instance, the synthesis of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives involves a three-step pathway, which includes the use of NMR, FT-IR, and mass spectral analysis for characterization, followed by single crystal X-ray diffraction studies for structural confirmation . Similarly, dithieno[3,2-b:2',3'-d]pyrroles incorporating N-acyl groups have been prepared from 3-bromothiophene via copper-catalyzed amidation, indicating that the synthesis of this compound could potentially involve similar methodologies .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction, revealing that different substituents can lead to crystallization in various systems such as triclinic and monoclinic, with specific space groups . The analysis of torsional angles and intermolecular interactions, including hydrogen bonding, C-H···π, and π···π stacking interactions, has been performed, which contributes to the stability of these molecules . This suggests that this compound may also exhibit specific molecular interactions that could be analyzed similarly.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving this compound. However, the synthesis of related compounds involves reactions such as copper-catalyzed amidation, which could be relevant to the chemical reactivity of this compound . Additionally, the condensation reactions used to prepare N-substituted amides of related structures suggest that this compound could also undergo similar reactions to form various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as NMR, FT-IR, mass spectrometry, and electrochemical and photophysical analyses . These studies have provided data on the stability of the HOMO and LUMO energy levels, which are important for the electronic properties of conjugated materials . The biological activity of N-substituted amides indicates that this compound could also possess interesting microbiological and pharmacological properties, which could be explored through similar screenings .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- N-cyclohexylthiophen-3-amine serves as a building block in the synthesis of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles, which are important for conjugated polymeric systems. These compounds display notable electrochemical and photophysical properties (Ogawa & Rasmussen, 2003).

Catalytic Applications

- It acts as an intermediate in copper-catalyzed amination of halothiophenes. This process is essential for the development of materials with electronic and optoelectronic applications (Lu & Twieg, 2005).

Ligand Use in Chemical Reactions

- The compound is utilized in copper-catalyzed amination reactions involving aryl halides, yielding secondary or tertiary amines. These amines are versatile synthetic building blocks for various chemical transformations (Tian et al., 2019).

Polymer Chemistry

- In polymer chemistry, this compound derivatives are used in the synthesis of polythiophenes. These polymers are significant in the field of organic electronics due to their unique electronic properties (Bernier et al., 2002).

Applications in Organic Electronics

- This compound is instrumental in the development of polythiophenes with varying electronic characteristics. These polymers have applications in the field of organic electronics, particularly in the development of conductive materials (Somanathan & Wegner, 1995).

Eigenschaften

IUPAC Name |

N-cyclohexylthiophen-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h6-9,11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIGBEBIJFEUSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)

![2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3013998.png)

![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3014000.png)

![(1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3014002.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3014009.png)